

A Comprehensive Technical Guide to the Physical and Chemical Properties of Ranitidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rabdoternin F*

Cat. No.: *B592908*

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Disclaimer: Initial searches for "**Rabdoternin F**" did not yield significant results for a specific, well-characterized compound. It is possible that this is a misnomer or a very rare natural product. However, the search results consistently pointed towards a well-known pharmaceutical compound, Ranitidine. This guide will, therefore, focus on the physical and chemical properties of Ranitidine, a widely studied and documented molecule.

This technical guide provides a detailed overview of the physical, chemical, and biological properties of Ranitidine. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding this significant pharmaceutical compound.

Physical and Chemical Properties of Ranitidine

Ranitidine is a histamine H2-receptor antagonist that was commonly used to decrease stomach acid production.^{[1][2]} Its physical and chemical properties are well-documented and are summarized in the table below.

Property	Value
IUPAC Name	N-(2-[[[5-({(dimethylamino)methyl)-2-furanyl]methyl)sulfanyl]ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
CAS Number	66357-35-5
Molecular Formula	C ₁₃ H ₂₂ N ₄ O ₃ S
Molecular Weight	314.41 g/mol
Appearance	White to off-white powder
Melting Point	133-134 °C (for Ranitidine Hydrochloride)
Solubility	Soluble in water and methanol. Slightly soluble in ethanol. Practically insoluble in chloroform.
pKa	8.2 (amine), 2.7 (nitro group)

Spectral Data

The structural elucidation and confirmation of Ranitidine are based on various spectroscopic techniques.

Spectroscopy	Key Data Points
¹ H NMR (500 MHz, D ₂ O)	δ (ppm): 2.85 (s, 6H), 2.91 (s, 3H), 3.45 (t, 2H), 3.47 (t, 2H), 3.85 (s, 2H), 4.33 (s, 2H), 6.39 (d, 1H), 6.65 (d, 1H), 6.85 (s, 1H)
¹³ C NMR	Data not readily available in summarized format.
FT-IR (KBr Pellet)	Key peaks indicative of functional groups: N-H, C-H, C=C, C-N, C-O, S-C, NO ₂ stretches.
Mass Spectrometry	ESI-MS: [M+H] ⁺ at m/z 315.1485

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Ranitidine and similar small organic molecules.

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the Ranitidine sample.
 - Dissolve the sample in a deuterated solvent (e.g., Deuterium Oxide, D_2O , or Chloroform-d, CDCl_3) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.
 - Ensure the sample is fully dissolved; if not, sonicate briefly or filter to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a single-pulse experiment.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Due to the low natural abundance of ^{13}C , a larger number of scans is required (typically several hundred to thousands).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Objective: To identify the functional groups present in the Ranitidine molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid Ranitidine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press.

- Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Objective: To determine the molecular weight and obtain information about the molecular formula of Ranitidine.

Methodology:

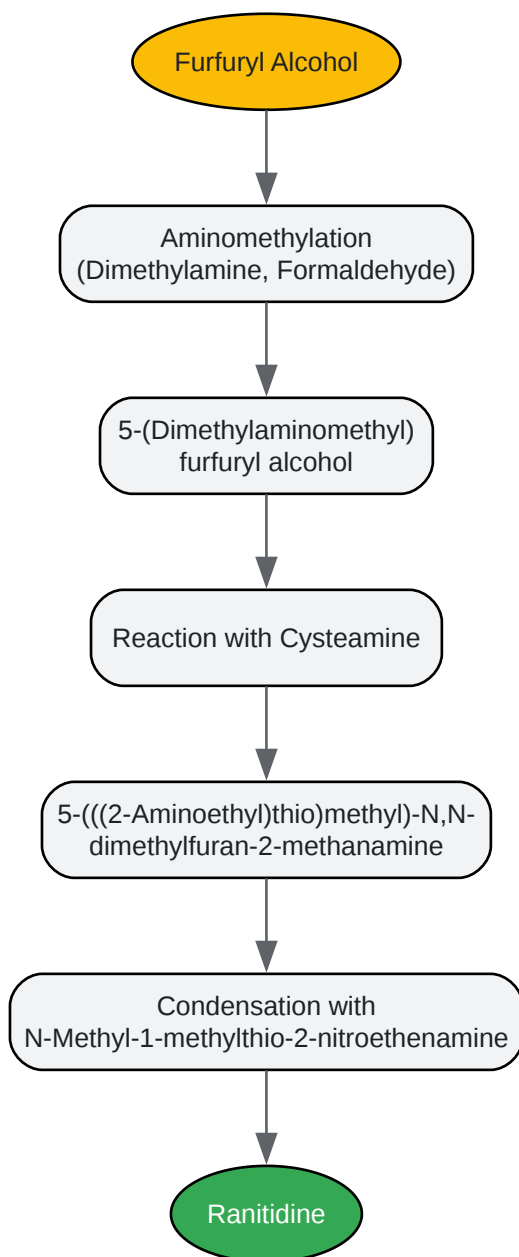
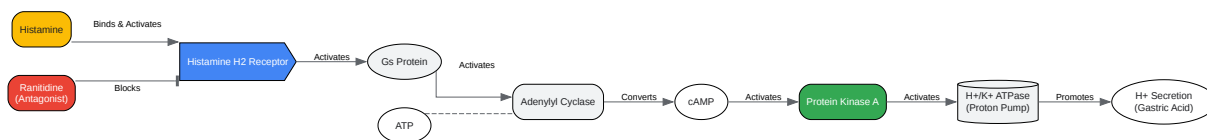
- Sample Preparation:
 - Prepare a dilute solution of the Ranitidine sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid to promote protonation.
- Instrument Setup:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump.

- Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
- Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Scan a mass range appropriate for the expected molecular weight of Ranitidine (e.g., m/z 100-500).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$.
 - The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule.

Biological Activity and Signaling Pathway

Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine H₂-receptors found in gastric parietal cells.^[1] This blockade leads to a reduction in gastric acid secretion.

The signaling pathway initiated by histamine binding to the H₂ receptor involves the activation of a G_s protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA). PKA phosphorylates various downstream targets, ultimately leading to the activation of the H⁺/K⁺-ATPase proton pump and the secretion of gastric acid. Ranitidine competitively blocks the initial step of this cascade by preventing histamine from binding to the H₂ receptor.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Ranitidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592908#physical-and-chemical-properties-of-rabdoternin-f]

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